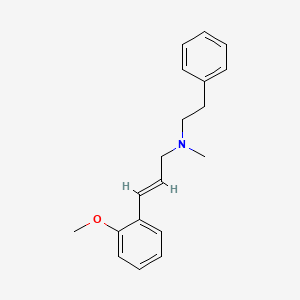
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, also known as MPA, is a research chemical that belongs to the class of phenylethylamines. It is a selective agonist of the μ-opioid receptor and has been studied for its potential use in pain management and addiction treatment.
Wirkmechanismus
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain sensation, reward, and addiction. Activation of the μ-opioid receptor by 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine results in the inhibition of neurotransmitter release, which leads to analgesia and a reduction in drug craving and withdrawal symptoms.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to have effects on the immune system, including modulation of cytokine production and inhibition of leukocyte migration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine in lab experiments is its selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor compared to other opioid agonists. However, one limitation is that 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine is a relatively new research chemical, and there is still limited information available about its pharmacological properties and potential side effects.
Zukünftige Richtungen
There are a number of future directions for research on 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, including further studies on its pharmacological properties, potential side effects, and optimal dosing regimens. Additionally, there is a need for more research on the potential use of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine in treating opioid addiction, as well as its potential use in other areas of medicine, such as cancer pain management and anesthesia. Finally, there is a need for further research on the synthesis and purification of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, as well as its potential use as a starting material for the synthesis of other novel compounds.
Synthesemethoden
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine can be synthesized using a variety of methods, including reductive amination, condensation, and Grignard reactions. One common method involves the condensation of 2-methoxyphenylacetonitrile with N-methyl-2-phenylethylamine in the presence of a reducing agent such as lithium aluminum hydride. This results in the formation of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has been studied for its potential use in pain management and addiction treatment. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as in human clinical trials. 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and craving in animal models of opioid dependence.
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20(16-14-17-9-4-3-5-10-17)15-8-12-18-11-6-7-13-19(18)21-2/h3-13H,14-16H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKSDPNSJXBHK-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)C/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5440581.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B5440595.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethylpiperidin-3-ol](/img/structure/B5440597.png)
![1-{6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5440602.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5440609.png)
![(1R,9aR)-1-{[2-(4-methoxy-6-methyl-2-pyrimidinyl)phenoxy]methyl}octahydro-2H-quinolizine](/img/structure/B5440622.png)
![6-tert-butyl-N,1-dimethyl-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5440628.png)

![4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol](/img/structure/B5440636.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-quinolinecarboxylic acid](/img/structure/B5440642.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)
![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)